molecular formula C14H17NO2 B2410779 1-(6-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one CAS No. 2196443-96-4

1-(6-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one

Cat. No.: B2410779
CAS No.: 2196443-96-4
M. Wt: 231.295
InChI Key: PVMGNNPCWNAIKD-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a methoxy group at the 6-position and a prop-2-en-1-one moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime. This reaction typically produces a mixture of isomers, with 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one being the major product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-(6-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may inhibit the high-affinity uptake of neurotransmitters like serotonin (5-HT) in a competitive manner . This interaction can affect various signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-14(16)15-10-5-4-7-11-12(15)8-6-9-13(11)17-2/h3,6,8-9H,1,4-5,7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMGNNPCWNAIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCCN2C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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